Cas no 1643463-11-9 (tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate)

tert-ブチル (2E)-3-(3-ヒドロキシフェニル)プロプ-2-エノエートは、フェニルプロペノイド系の重要な中間体であり、有機合成化学において広範な応用が可能な化合物です。3-ヒドロキシ基を有する芳香環とα,β-不飽和エステル構造を併せ持つため、選択的な反応性を示します。tert-ブチルエステル部位は加水分解に対して比較的安定であり、官能基変換の際に有利に働きます。この化合物は医薬品中間体や機能性材料の合成前駆体として有用で、特にカルボン酸への変換後はさらに多様な誘導体化が可能です。結晶性が良好なため精製が容易で、高い純度が得られる点も特徴です。

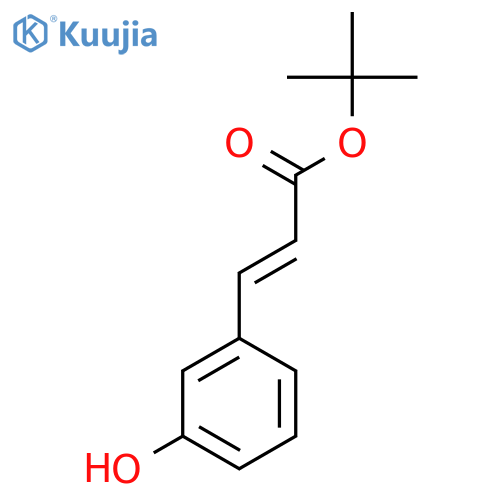

1643463-11-9 structure

商品名:tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate

tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate 化学的及び物理的性質

名前と識別子

-

- EN300-844852

- tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate

- 1643463-11-9

-

- インチ: 1S/C13H16O3/c1-13(2,3)16-12(15)8-7-10-5-4-6-11(14)9-10/h4-9,14H,1-3H3/b8-7+

- InChIKey: UJRAZZDSFLFTTO-BQYQJAHWSA-N

- ほほえんだ: O(C(/C=C/C1C=CC=C(C=1)O)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 220.109944368g/mol

- どういたいしつりょう: 220.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 46.5Ų

tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-844852-10.0g |

tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate |

1643463-11-9 | 95% | 10.0g |

$3376.0 | 2024-05-21 | |

| Enamine | EN300-844852-5g |

tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate |

1643463-11-9 | 5g |

$2277.0 | 2023-09-02 | ||

| Enamine | EN300-844852-1.0g |

tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate |

1643463-11-9 | 95% | 1.0g |

$785.0 | 2024-05-21 | |

| Enamine | EN300-844852-1g |

tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate |

1643463-11-9 | 1g |

$785.0 | 2023-09-02 | ||

| Enamine | EN300-844852-2.5g |

tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate |

1643463-11-9 | 95% | 2.5g |

$1539.0 | 2024-05-21 | |

| Enamine | EN300-844852-0.25g |

tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate |

1643463-11-9 | 95% | 0.25g |

$723.0 | 2024-05-21 | |

| Enamine | EN300-844852-0.5g |

tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate |

1643463-11-9 | 95% | 0.5g |

$754.0 | 2024-05-21 | |

| Enamine | EN300-844852-5.0g |

tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate |

1643463-11-9 | 95% | 5.0g |

$2277.0 | 2024-05-21 | |

| Enamine | EN300-844852-0.1g |

tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate |

1643463-11-9 | 95% | 0.1g |

$691.0 | 2024-05-21 | |

| Enamine | EN300-844852-0.05g |

tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate |

1643463-11-9 | 95% | 0.05g |

$660.0 | 2024-05-21 |

tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate 関連文献

-

1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Yiji Lin,Shigang Wan,Fang Zou,Yuekui Wang,Hui Zhang New J. Chem., 2011,35, 2584-2590

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

1643463-11-9 (tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate) 関連製品

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1189426-16-1(Sulfadiazine-13C6)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量